Dimethocaine
Overview
Description
Dimethocaine, also known as DMC or larocaine, is a compound with a stimulatory effect . This effect resembles that of cocaine, although dimethocaine is less potent . Just like cocaine, dimethocaine is addictive due to its stimulation of the reward pathway in the brain . It is found as a white powder at room temperature .
Molecular Structure Analysis
The molecular formula of Dimethocaine is C16H26N2O2 . The structure of dimethocaine, being a 4-aminobenzoic acid ester, resembles that of procaine .
Chemical Reactions Analysis
The main phase I reactions of Dimethocaine were ester hydrolysis, deethylation, hydroxylation of the aromatic system, and a combination of these . The main phase II reaction was N-acetylation of the p-aminobenzoic acid part of the unchanged parent compound and of several phase I metabolites .
Physical And Chemical Properties Analysis
Dimethocaine has a molar mass of 278.396 g·mol−1 . It has a predicted density of 1.0±0.1 g/cm3 . The melting point is between 48 to 51 °C (118 to 124 °F) (experimental) , and the boiling point is between 334 to 403 °C (633 to 757 °F) at 760 mmHg .
Scientific Research Applications
Metabolism and Detectability Studies
Dimethocaine, also known as DMC or larocaine, is a synthetic derivative of cocaine. Research has focused on understanding its metabolism and detectability. A study conducted by Meyer et al. (2014) investigated dimethocaine's in-vivo metabolism in rats, employing liquid chromatography–high-resolution mass spectrometry. This study revealed that the main metabolic reactions for dimethocaine were ester hydrolysis, deethylation, and hydroxylation of the aromatic system. These findings contribute to the understanding of how dimethocaine is metabolized in the body and can be detected in biological samples, which is crucial for forensic and clinical toxicology (Meyer, Lindauer, Welter, & Maurer, 2014).
Studies on Behavioral Effects
Another aspect of dimethocaine's research involves its behavioral effects. Rigon and Takahashi (1996) evaluated the effects of dimethocaine on locomotor activity and anxiety in mice. Their study showed that dimethocaine increased locomotor activity and exhibited anxiogenic effects, which were similar to those observed for cocaine. This research provides insight into the stimulant and behavioral effects of dimethocaine, contributing to the understanding of its pharmacological profile (Rigon & Takahashi, 1996).
In Vitro Metabolism Studies
Further, Meyer, Lindauer, and Maurer (2014) conducted a study on the in vitro metabolism of dimethocaine, particularly focusing on its catalysis by P450s and NAT2. This research aimed to identify the human NAT and P450 isozymes involved in dimethocaine's major metabolic steps. The study's findings on the kinetics of these reactions and the contribution to in vivo hepatic clearance of dimethocaine add valuable knowledge to the understanding of its metabolic pathways (Meyer, Lindauer, & Maurer, 2014).
properties
IUPAC Name |
[3-(diethylamino)-2,2-dimethylpropyl] 4-aminobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2/c1-5-18(6-2)11-16(3,4)12-20-15(19)13-7-9-14(17)10-8-13/h7-10H,5-6,11-12,17H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQIUQKMMPDHQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(C)(C)COC(=O)C1=CC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
553-63-9 (hydrochloride) | |
Record name | Dimethocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40240185 | |
Record name | Dimethocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethocaine | |
CAS RN |
94-15-5 | |
Record name | Dimethocaine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94-15-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethocaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethocaine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68927 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dimethocaine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40240185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIMETHOCAINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3L4A6GOWZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.